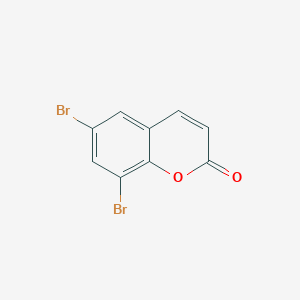
6,8-dibromo-2H-chromen-2-one
描述
6,8-Dibromo-2H-chromen-2-one is a brominated derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. The compound’s structure consists of a chromen-2-one core with bromine atoms substituted at the 6 and 8 positions. This unique substitution pattern imparts distinct chemical and physical properties to the molecule, making it a valuable subject of study in organic and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dibromo-2H-chromen-2-one typically involves the bromination of a suitable coumarin precursor. One common method is the bromination of 4-hydroxycoumarin using bromine in acetic acid. The reaction proceeds through electrophilic aromatic substitution, where bromine atoms are introduced at the 6 and 8 positions of the coumarin ring. The reaction conditions generally include:
Reagents: Bromine (Br2), acetic acid (CH3COOH)
Temperature: Room temperature to 50°C
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反应分析
Types of Reactions
6,8-Dibromo-2H-chromen-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form more complex derivatives.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of debrominated coumarin derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), catalysts (e.g., palladium)
Oxidation: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide)
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride)
Major Products
Substitution: Amino or thio-substituted coumarins
Oxidation: Brominated coumarin derivatives with additional functional groups
Reduction: Debrominated coumarin derivatives
科学研究应用
6,8-Dibromo-2H-chromen-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, fragrances, and other industrial chemicals.
作用机制
The mechanism of action of 6,8-dibromo-2H-chromen-2-one is primarily based on its ability to interact with biological macromolecules. The bromine atoms enhance the compound’s electrophilicity, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit the activity of target proteins, leading to various biological effects. The compound’s molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression.
相似化合物的比较
Similar Compounds
6,8-Dichloro-2H-chromen-2-one: Similar structure with chlorine atoms instead of bromine.
6,8-Difluoro-2H-chromen-2-one: Similar structure with fluorine atoms instead of bromine.
6,8-Diiodo-2H-chromen-2-one: Similar structure with iodine atoms instead of bromine.
Uniqueness
6,8-Dibromo-2H-chromen-2-one is unique due to the specific electronic and steric effects imparted by the bromine atoms. These effects influence the compound’s reactivity, biological activity, and physical properties, distinguishing it from other halogenated coumarins. The bromine atoms’ size and electronegativity contribute to the compound’s distinct behavior in chemical reactions and biological systems.
属性
IUPAC Name |
6,8-dibromochromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Br2O2/c10-6-3-5-1-2-8(12)13-9(5)7(11)4-6/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUBTCSLKHMNQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC2=C(C=C(C=C21)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-(1,3-Benzodioxol-5-ylmethyl)-4-methyl-2-[[1-naphthalenyl(oxo)methyl]amino]-3-thiophenecarboxamide](/img/structure/B2483381.png)
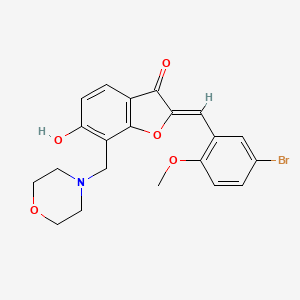
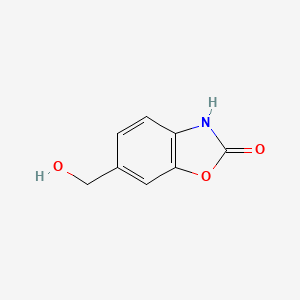
![N-(5-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)thiazol-2-yl)acetamide](/img/structure/B2483386.png)
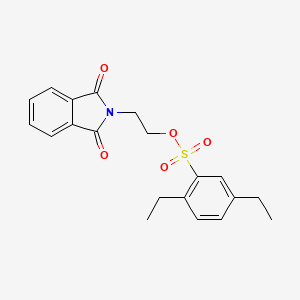
![9-(4-bromophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2483388.png)
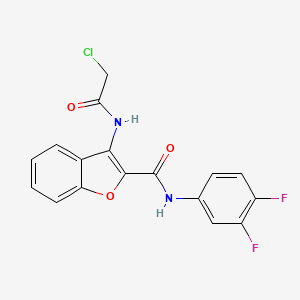
![3-(1H-indol-3-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B2483390.png)
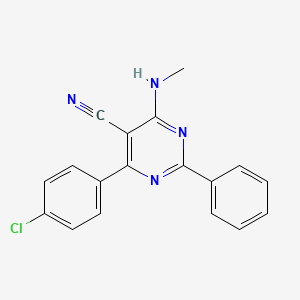

![N-(4-bromophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2483396.png)
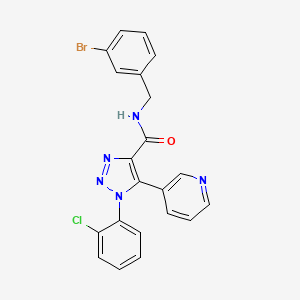
![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine 2hcl](/img/structure/B2483401.png)
![2-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole](/img/structure/B2483404.png)
